Diméthomorphe

Vue d'ensemble

Description

Dimethomorph is a systemic fungicide belonging to the cinnamic acid derivative group. It is primarily used to control diseases caused by oomycetes, such as downy mildew and late blight, in various crops including grapes, potatoes, and vegetables . The compound is known for its ability to disrupt fungal cell wall formation, making it an effective tool in agricultural disease management .

Applications De Recherche Scientifique

Dimethomorph has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved efficacy.

Biology: Employed in studies investigating the effects of fungicides on plant pathogens and their resistance mechanisms.

Medicine: Research on the potential use of dimethomorph and its derivatives in treating fungal infections in humans and animals.

Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.

Mécanisme D'action

Target of Action

Dimethomorph is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes .

Mode of Action

Dimethomorph inhibits the formation of oomycete cell walls . It interacts with its target, the ergosterol synthesis pathway, by inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the cell wall membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .

Biochemical Pathways

The primary biochemical pathway affected by Dimethomorph is the ergosterol synthesis pathway . By inhibiting this pathway, Dimethomorph prevents the formation of ergosterol, a critical component of fungal cell membranes. This disruption leads to the breakdown of the cell wall and ultimately results in the death of the pathogen .

Pharmacokinetics (ADME Properties)

It is known that dimethomorph is a systemic fungicide , which suggests that it is absorbed and distributed throughout the plant to provide protection against fungal pathogens.

Result of Action

The molecular and cellular effects of Dimethomorph’s action result in the death of the pathogen. By inhibiting ergosterol synthesis, Dimethomorph disrupts the integrity of the fungal cell wall, leading to the decomposition of the sporangium wall and the death of the pathogen . In human cells, specifically Jurkat T cells, Dimethomorph has been shown to have potential immunotoxicity, even at low concentrations .

Analyse Biochimique

Biochemical Properties

Dimethomorph is a member of the morpholine group of fungicides . It interacts with various enzymes and proteins, disrupting fungal cell wall formation . This interaction inhibits the growth of fungi, making Dimethomorph an effective fungicide.

Cellular Effects

Dimethomorph has been shown to have effects on human Jurkat T cells, indicating potential immunotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Dimethomorph involves disruption of fungal cell wall formation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, Dimethomorph has been observed to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation within 14 days post-application . This indicates the product’s stability and degradation over time.

Dosage Effects in Animal Models

In animal models, Dimethomorph has been shown to be relatively non-toxic when administered acutely . At high doses (1000 mg/kg/day), decreased body weight gain was observed in both male and female rats .

Metabolic Pathways

Dimethomorph is involved in metabolic pathways that disrupt fungal cell wall formation . It interacts with enzymes that contribute to these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Dimethomorph, when applied as a foliar spray, penetrates the leaf surface and is translocated within the leaf, providing protectant action against plant pathogenic Phytophthora species and a number of downy mildew diseases of fruit, vegetables, and potatoes .

Subcellular Localization

Given its mode of action, it is likely to be localized in areas where it can effectively disrupt fungal cell wall formation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethomorph is synthesized using 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. The reaction involves the use of a copper and vanadium compound catalyst as an alkaline catalyst, which enables a high synthesis yield of over 93% . The process typically involves dissolving the reactants in a suitable solvent, followed by filtration and evaporation to obtain the final product .

Industrial Production Methods: In industrial settings, the production of dimethomorph involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also includes steps for purification and quality control to meet regulatory standards.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethomorph undergoes various chemical reactions, including:

Oxidation: Dimethomorph can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions involving dimethomorph typically occur at the aromatic ring, where substituents can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Comparaison Avec Des Composés Similaires

- Flumorph

- Pyrimorph

- Iprovalicarb

- Benthiavalicarb

- Mandipropamid

- Valifenalate

Propriétés

Key on ui mechanism of action |

Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. |

|---|---|

Numéro CAS |

110488-70-5 |

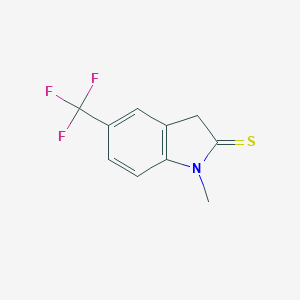

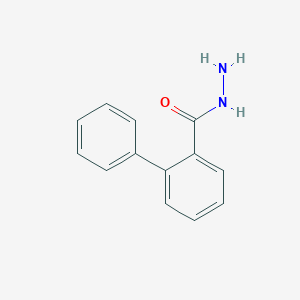

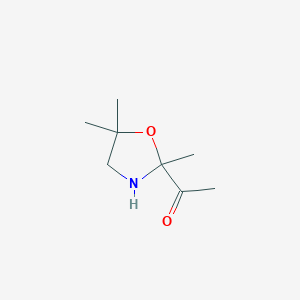

Formule moléculaire |

C21H22ClNO4 |

Poids moléculaire |

387.9 g/mol |

Nom IUPAC |

3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |

InChI |

InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |

Clé InChI |

QNBTYORWCCMPQP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

SMILES isomérique |

COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |

SMILES canonique |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |

Color/Form |

Colorless to grey crystalline powder |

Densité |

Bulk density: 1318 kg/cu m (20 °C) |

melting_point |

127-148 °C MP: 125-149 °C |

Key on ui other cas no. |

110488-70-5 |

Description physique |

Colorless odorless solid; [Merck Index] |

Pictogrammes |

Environmental Hazard |

Durée de conservation |

Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |

Solubilité |

In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |

Synonymes |

4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |

Pression de vapeur |

0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-Aminoethyl)piperazin-1-yl]propan-1-ol](/img/structure/B118653.png)

![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)

![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)